molecular formula C20H24N2O5S B2546239 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide CAS No. 946300-33-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide

Cat. No.: B2546239
CAS No.: 946300-33-0
M. Wt: 404.48
InChI Key: SYFQBKYSLSTGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 7-position with a 2,4-dimethoxybenzamide moiety. Its molecular formula is C₂₀H₂₅N₂O₅S, with a molecular weight of 405.49 g/mol. Functional Significance:

  • 2,4-Dimethoxybenzamide contributes to lipophilicity and may influence interactions with aromatic residues in biological targets.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-7-8-15(12-18(14)22)21-20(23)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQBKYSLSTGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Ethanesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.

    Attachment of the Dimethoxybenzamide Moiety: Finally, the ethanesulfonylated tetrahydroquinoline is coupled with 2,4-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet production demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form the corresponding quinoline derivative.

    Reduction: The ethanesulfonyl group can be reduced to an ethyl group under strong reducing conditions.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Ethyl-substituted tetrahydroquinoline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide exhibits significant antimicrobial properties. Its ability to interact with specific bacterial enzymes may lead to effective treatments against resistant strains of bacteria .
    • Research has indicated that compounds with similar structures can inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .
  • Anticancer Potential :
    • The compound's structural characteristics may allow it to modulate enzyme activities related to cancer progression. Studies are underway to evaluate its efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
    • The presence of the dimethoxybenzamide group is hypothesized to enhance its interaction with biological targets involved in tumor growth.
  • Neuroprotective Effects :
    • There is emerging interest in the neuroprotective properties of tetrahydroquinoline derivatives. Research is exploring their potential role in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which may improve cognitive function .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 1,2,3,4-tetrahydroquinoline derivatives and appropriate sulfonyl chlorides.
  • Reaction Conditions : Controlled temperatures and solvents (e.g., dichloromethane or ethanol) are essential for achieving high yields and purity of the final product .

Case Study 1: Antimicrobial Screening

A recent study assessed the antimicrobial activity of various tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited promising activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) significantly lower than those observed for traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The unique structural features of this compound may enhance its effectiveness compared to other compounds lacking similar modifications .

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The tetrahydroquinoline core can interact with various receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Mechanistic and Stereochemical Considerations

  • Stereochemistry: highlights that tetrahydroquinoline derivatives, including the target compound, may exist as diastereomers due to cis-trans configurations at the tetrahydroquinoline ring. This could lead to divergent biological activities, necessitating chiral resolution for therapeutic development .
  • Spectroscopic Confirmation : IR and NMR data (as in ) are critical for verifying the target compound’s structure, particularly distinguishing between nitro-isomers or diastereomers .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 374.46 g/mol. The presence of the ethanesulfonyl group and dimethoxybenzamide moiety enhances its solubility and biological activity. Key properties include:

PropertyValue
Molecular Weight374.46 g/mol
LogP2.7688
Polar Surface Area62.192 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biological Activity

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in various models.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The sulfonamide functional group is particularly known for its interactions with enzymes like carbonic anhydrase and acetylcholinesterase.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of tetrahydroquinoline and evaluated their biological activities in vitro. The findings indicated that certain modifications enhance anticancer efficacy (PubMed) .
  • Enzyme Inhibition Studies : Research demonstrated that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases (PubMed) .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated on human fibroblast cells using the SRB assay, showing promising results for safety at specific concentrations (PubMed) .

Q & A

Q. What are the key structural features of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide that influence its physicochemical properties and biological activity?

  • Methodological Answer : The compound combines a tetrahydroquinoline core with an ethanesulfonyl group at position 1 and a 2,4-dimethoxybenzamide substituent at position 6. The ethanesulfonyl group enhances solubility and metabolic stability due to its polar sulfonyl moiety , while the dimethoxybenzamide contributes to π-π stacking interactions in biological systems. Computational tools (e.g., LogP calculations, molecular docking) can predict lipophilicity and binding affinity. Structural analogs in PubChem (e.g., 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) show similar stability trends, supporting the role of sulfonyl groups in modulating pharmacokinetics .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline scaffold. Key steps include:
  • Sulfonylation : Ethanesulfonyl chloride in pyridine or DMAP as a catalyst (see general sulfonylation protocols in ).
  • Amide Coupling : Use of coupling agents like EDCI/HOBt for benzamide formation, with reaction monitoring via TLC or HPLC.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and stoichiometric excess of sulfonylating agents (1.2–1.5 equiv) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).
  • HPLC-PDA : Purity assessment (>98%) and detection of byproducts (e.g., incomplete sulfonylation intermediates) .

Advanced Research Questions

Q. How can researchers design experiments to identify the biological target(s) of this compound?

  • Methodological Answer :
  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Transcriptomic Profiling : Treat cell lines (e.g., cancer cells) and perform RNA-seq to identify pathways modulated by the compound (e.g., ROR nuclear receptor pathways, as seen in structurally related sulfonamides ).
  • Crystallography : Co-crystallize with potential targets (e.g., RORγ) to resolve binding modes, leveraging PDB IDs from analogs like SR1078 (IC50_{50}: 1–3 μM) .

Q. What strategies resolve contradictions in reported activity data for structural analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, concentration). To address this:
  • Standardized Assays : Replicate experiments using uniform protocols (e.g., CellTiter-Glo for cytotoxicity, 72-hour incubation).
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) across analogs. For example, 2,4-dimethoxybenzamide derivatives show enhanced RORγ inverse agonism (IC50_{50} <1 μM) compared to non-substituted analogs .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., antimicrobial activity trends in triazole derivatives ).

Q. How can researchers validate the compound’s mechanism of action in disease models?

  • Methodological Answer :
  • In Vitro Models : Use primary cells (e.g., macrophages for inflammation studies) treated with the compound and measure cytokine release (ELISA) or NF-κB activation (luciferase reporter assays) .
  • In Vivo Validation : Administer the compound (10–50 mg/kg, oral or IP) in rodent models of disease (e.g., rheumatoid arthritis). Monitor biomarkers (e.g., IL-17 levels) and compare to controls .
  • Knockout Studies : CRISPR-Cas9 knockout of suspected targets (e.g., RORγ) to confirm dependency on the compound’s activity .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions.
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS for sulfoxide or demethylated metabolites .
  • Toxicity Profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity risks, guided by structural alerts (e.g., sulfonamide-related nephrotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.